2,4-Diphenylbutanoic acid
Overview
Description
2,4-Diphenylbutanoic acid is an organic compound with the chemical formula C16H16O2 . It is a powder at room temperature .
Synthesis Analysis
A paper titled “Phase Transfer Catalyzed Additions. Part 22. A Convenient Synthesis of threo-4Amino3,4-diphenylbutanoic Acid and Its Derivatives” discusses the synthesis of a derivative of this compound . Another paper titled “Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol” could provide insights into the synthesis process .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The InChI key is FZFIAPLRITZLME-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.3 and a melting point of 74-75 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Reactions : 2,4-Diphenylbutanoic acid and its derivatives are utilized in chemical synthesis. For instance, 4-(Diphenylphosphino)benzoic acid, a related compound, is used in the Mitsunobu reaction as a bifunctional reagent. This reaction enables the stereospecific conversion of a secondary alcohol to an ester, which is useful in synthesizing various organic compounds (Muramoto et al., 2013).
Pharmacology and Drug Design : Some derivatives of this compound, like (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid, have been identified as selective antagonists for certain glutamate receptors, which are important in neural signaling (Escribano et al., 1998).
Microbial Degradation and Environmental Impact : Research has been conducted on microbial degradation of related compounds like 1,3-diphenylbutane. These studies are crucial for understanding how such chemicals break down in the environment, potentially informing waste management and pollution control strategies (Sielicki et al., 1978).
Material Science and Polymer Chemistry : Compounds structurally related to this compound have been used in the synthesis of polymers. For example, diphenolic acid (a derivative) is made from cellulose-rich waste and converted into polycarbonates with useful properties (Zhang & Moore, 2003).
Organic Chemistry and Catalysis : Studies show the use of related compounds in organic synthesis, such as in the preparation of 1,4-diketones, which are important intermediates in organic chemistry (Ceylan et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that the compound is structurally similar to phenylbutyric acid, which is known to act as a histone deacetylase inhibitor and a chemical chaperone . It’s unclear whether 2,4-diphenylbutanoic acid shares these mechanisms of action .
Biochemical Pathways
Given its structural similarity to phenylbutyric acid, it may potentially influence similar pathways, such as those involved in protein folding and gene expression .
Result of Action
Given its structural similarity to phenylbutyric acid, it may potentially have similar effects, such as inducing cell cycle arrest and apoptosis in cancer cells . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its action
Properties
IUPAC Name |
2,4-diphenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFIAPLRITZLME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347418 | |
Record name | 2,4-Diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-34-0 | |
Record name | 2,4-Diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diphenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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